molecular formula C23H23FN2 B15002386 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-fluorophenyl)ethanamine

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-fluorophenyl)ethanamine

Cat. No.: B15002386
M. Wt: 346.4 g/mol
InChI Key: IZCCWXVPECYWOM-UHFFFAOYSA-N
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Description

[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE typically involves multiple steps. One common method involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 2-(2-fluorophenyl)ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE
  • 9-ethyl-9H-carbazole-3-carbaldehyde
  • 3-amino-9-ethylcarbazole
  • 9-ethyl-9H-carbazole-3-yl)methylene-4-arylthiosemicarbazides

Uniqueness

[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE stands out due to its unique combination of the carbazole and fluorophenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H23FN2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-fluorophenyl)ethanamine

InChI

InChI=1S/C23H23FN2/c1-2-26-22-10-6-4-8-19(22)20-15-17(11-12-23(20)26)16-25-14-13-18-7-3-5-9-21(18)24/h3-12,15,25H,2,13-14,16H2,1H3

InChI Key

IZCCWXVPECYWOM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCC3=CC=CC=C3F)C4=CC=CC=C41

Origin of Product

United States

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